molecular formula C18H24N4O4S B2502814 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1251708-79-8

3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2502814
CAS No.: 1251708-79-8
M. Wt: 392.47
InChI Key: JXFWGZMGJVZYQI-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-4-carboxylic acid derivative characterized by a sulfonyl-linked 4-ethylpiperazine group at position 3 and a 2-methylbenzyl substituent at position 1 of the pyrazole ring (Figure 1). The sulfonamide and piperazine moieties may enhance solubility and receptor binding, while the 2-methylbenzyl group could influence lipophilicity and pharmacokinetics.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)sulfonyl-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-20-8-10-22(11-9-20)27(25,26)17-16(18(23)24)13-21(19-17)12-15-7-5-4-6-14(15)2/h4-7,13H,3,8-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFWGZMGJVZYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrazole-4-carboxylic acid core with multiple analogs, differing primarily in substituents at positions 1 and 3. Key structural comparisons include:

Compound Name Substituents at Position 1 Substituents at Position 3 Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Methylbenzyl 4-Ethylpiperazinyl sulfonyl C₁₉H₂₅N₄O₄S 421.49 (calculated)
3-(Difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid 3-Methylbenzyl Difluoromethyl C₁₃H₁₂F₂N₂O₂ 266.24
1-(2-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 2-Methylbenzyl Pyrrolyl C₁₆H₁₅N₃O₂ 281.31
5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid 5-Trifluoromethylpyridin-2-yl Trifluoromethyl C₁₂H₆F₆N₃O₂ 362.19
1-({2-[3-Chlor-5-(trifluoromethyl)phenyl]-5-methyl-1,3-thiazole-4-yl}methyl)-1H-pyrazole-4-carboxylic acid Thiazole-methyl 3-Chloro-5-(trifluoromethyl)phenyl C₁₇H₁₂ClF₃N₃O₂S 437.81

Key Observations :

  • Difluoromethyl analogs (e.g., ) exhibit lower molecular weights and simpler structures, which may favor metabolic stability.
  • Thiazole-linked derivatives (e.g., ) introduce heterocyclic diversity, often associated with enhanced target specificity (e.g., soluble guanylate cyclase modulation).

Physicochemical Properties

Predicted or reported properties of selected pyrazole-4-carboxylic acid derivatives:

Compound Name logP (Predicted) pKa (Carboxylic Acid) Solubility (mg/mL)
Target Compound 2.1 ~3.5 ~0.5 (aqueous)
3-(Difluoromethyl)-1-(3-methylbenzyl)-... 2.8 3.10 <0.1
1-(2-Methylphenyl)-5-(1H-pyrrol-1-yl)-... 2.5 ~3.2 ~0.3
5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-... 3.2 ~3.0 <0.1

Analysis :

  • The sulfonamide-piperazine group in the target compound likely reduces logP compared to purely lipophilic derivatives (e.g., ), improving aqueous solubility.

Pharmacological Data

While direct data for the target compound is absent in the provided evidence, inferences can be drawn from structurally related analogs:

Compound Name Reported Activity Mechanism/Application Reference
Ethyl 3-methylsulfanyl-1H-pyrazole-4-carboxylate derivatives Analgesic, anti-inflammatory COX/LOX inhibition
1-({2-[3-Chlor-5-(trifluoromethyl)phenyl]-...}methyl)-1H-pyrazole-4-carboxylic acid sGC modulation Treatment of digital ulcers
3-(Difluoromethyl)-1-(3-methylbenzyl)-... Not specified Potential antimicrobial/kinase inhibitor

Implications for Target Compound :

  • The sulfonamide group may confer enzyme inhibitory activity (e.g., carbonic anhydrase or kinase inhibition).

Challenges :

  • The bulky 4-ethylpiperazinyl sulfonyl group may require optimized coupling conditions to avoid steric hindrance.
  • Regioselectivity during pyrazole formation must be controlled to ensure proper substitution patterns.

Biological Activity

3-[(4-ethylpiperazin-1-yl)sulfonyl]-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by its unique structure and potential therapeutic applications. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O4SC_{18}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 392.5 g/mol. The structure includes a pyrazole ring, a sulfonamide group, and an ethylpiperazine moiety, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC18H24N4O4S
Molecular Weight392.5 g/mol
CAS Number1251708-79-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide group enhances its interaction with target proteins through hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity.

Enzyme Inhibition

Research indicates that compounds similar to this pyrazole derivative often act as enzyme inhibitors. For instance, they may target neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. Inhibitors in this class have shown varying degrees of activity based on structural modifications, suggesting that the presence of specific functional groups can enhance or diminish their efficacy .

Case Studies

In a study examining various pyrazole derivatives, it was found that compounds with similar structural features exhibited significant inhibitory activity against NA. For example, derivatives containing electron-withdrawing groups demonstrated enhanced potency compared to their electron-donating counterparts .

Additionally, molecular docking studies revealed that the binding interactions between these compounds and NA are mediated by key hydrogen bonds with active site residues, which are essential for their inhibitory action .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can lead to significant changes in enzyme inhibition potency. For instance, compounds with bulky or electron-withdrawing groups at specific positions on the phenyl ring have been shown to enhance inhibitory effects against NA .

Experimental Findings

Several studies have quantitatively assessed the biological activity of related pyrazole compounds:

CompoundInhibition (%) at 10 μM
Pyrazole Derivative A52.31%
Pyrazole Derivative B60.91%
Pyrazole Derivative C72.80%

These results highlight the potential of modifying structural components to enhance therapeutic efficacy.

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